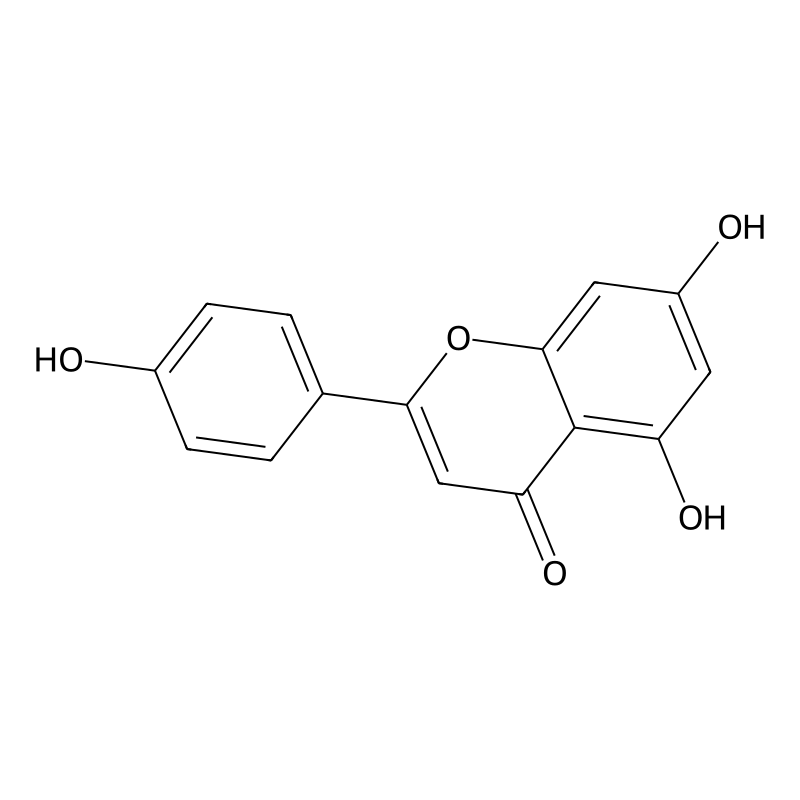

Apigenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Moderately soluble in hot alcohol. Soluble in dilute KOH with intense yellow color

Synonyms

Canonical SMILES

Apigenin (4',5,7-trihydroxyflavone) is a highly crystalline, lipophilic flavone aglycone widely utilized as a high-value precursor in neuro-nutraceuticals, longevity formulations, and advanced drug delivery research. From a procurement and formulation perspective, its most defining baseline characteristic is its classification as a BCS Class II molecule, exhibiting high membrane permeability but extremely low aqueous solubility (approximately 1.35 to 2.16 µg/mL at pH 7.5) [1]. This low solubility dictates that industrial buyers must prioritize high-purity aglycone forms suitable for downstream solubility-enhancement techniques, such as solid dispersions, cyclodextrin complexation, or cocrystallization. Unlike its naturally occurring glycosides (e.g., apiin) or crude botanical extracts, pure Apigenin offers superior thermal stability during processing and precise stoichiometric control for advanced formulation engineering [2].

Research Fit

Substituting pure Apigenin with closely related flavones, flavonols, or crude botanical extracts introduces critical failures in both manufacturing processability and application-specific efficacy. Replacing Apigenin with Luteolin—which differs by only a single 3'-hydroxyl group—eliminates specific binding affinity at the GABA-A benzodiazepine receptor site, rendering the substitute ineffective for targeted anxiolytic formulations [1]. Similarly, utilizing Quercetin as a cheaper in-class substitute for NAD+-boosting applications results in significantly weaker CD38 enzymatic inhibition, compromising the end-product's performance [2]. Furthermore, attempting to use crude chamomile or celery extracts containing apigenin glycosides (like apiin) instead of the purified aglycone leads to unpredictable hydrolysis during high-temperature manufacturing steps (such as hot-melt extrusion), destroying batch-to-batch reproducibility and altering the final pharmacokinetic profile.

Substitution Risk

Additional 3′‑OH (luteolin) or 3‑OH (kaempferol) may shift oral absorption, metabolic conjugation, and functional readouts.

Luteolin undergoes CYP1‑mediated bioactivation not observed with apigenin, altering cytotoxicity and target‑engagement profiles in cell models.

Apigenin lacks the 3‑OH group required for DPPH radical scavenging; direct substitution with 3‑hydroxy flavonols (kaempferol) invalidates antioxidant endpoint interpretation.

Thermal Stability vs. Glycoside Precursors

For manufacturers utilizing high-shear mixing, hot-melt extrusion, or thermal sterilization, the choice of starting material is critical. Pure Apigenin aglycone exhibits robust thermal stability, losing only ~9% of its active concentration after 2 hours of continuous heating at 100 °C [1]. In stark contrast, its common naturally occurring glycoside, Apiin (apigenin-7-O-apiosylglucoside), undergoes rapid thermal hydrolysis and degradation under identical processing conditions [2]. Procuring the pure aglycone prevents unpredictable in-process degradation, ensuring precise dosing and reproducible pharmacokinetic profiles in the final solid oral dosage form.

| Evidence Dimension | Thermal degradation at 100 °C over 2 hours |

| Target Compound Data | Apigenin aglycone: ~9% concentration loss |

| Comparator Or Baseline | Apiin (glycoside): Rapid hydrolysis and structural degradation |

| Quantified Difference | Apigenin maintains >90% structural integrity under sustained heat, whereas glycosides fail. |

| Conditions | Aqueous/solvent heating at 100 °C, simulating thermal formulation stress. |

Procuring the pure aglycone is mandatory for high-temperature manufacturing workflows to prevent batch failure caused by the unpredictable hydrolysis of cheaper glycoside extracts.

CD38 Inhibition Versus Quercetin

In the development of longevity and metabolic syndrome formulations targeting NAD+ preservation, Apigenin significantly outperforms the more commonly procured flavonol, Quercetin. Cellular assays demonstrate that Apigenin inhibits the NAD+ase enzyme CD38 with an IC50 of 10.3 µmol/L, effectively preventing the degradation of intracellular NAD+ [1]. Under identical cellular conditions, Quercetin requires a higher concentration to achieve the same effect, exhibiting an IC50 of 16.4 µmol/L [1]. This ~37% improvement in inhibitory potency justifies the premium procurement of Apigenin for high-tier cellular aging therapeutics.

| Evidence Dimension | Cellular CD38 Enzyme Inhibition (IC50) |

| Target Compound Data | Apigenin: 10.3 µmol/L |

| Comparator Or Baseline | Quercetin: 16.4 µmol/L |

| Quantified Difference | Apigenin is approximately 37% more potent at inhibiting cellular CD38 than Quercetin. |

| Conditions | In vitro cellular assay measuring endogenous CD38 activity and intracellular NAD+ levels. |

Formulators must select Apigenin over the ubiquitous Quercetin to achieve maximum NAD+ preservation at lower active pharmaceutical ingredient (API) payload volumes.

GABA-A Receptor Binding vs. Luteolin

For neuro-modulatory applications targeting anxiety and sleep, Apigenin cannot be substituted with its closest structural analog, Luteolin. Despite differing by only a single hydroxyl group, Apigenin acts as a specific ligand for the benzodiazepine (BDZ) binding site on GABA-A receptors, delivering dose-dependent anxiolytic effects without myorelaxant drawbacks [1]. In contrast, Luteolin is devoid of specific affinity for the BDZ-receptor binding site in vitro and fails to demonstrate anticonvulsant or targeted myorelaxation effects in vivo at equivalent doses (1-50 mg/kg) [REFS-1, REFS-2].

| Evidence Dimension | GABA-A Benzodiazepine-site specific binding and in vivo activity |

| Target Compound Data | Apigenin: Positive specific binding and confirmed anxiolytic activity. |

| Comparator Or Baseline | Luteolin: Devoid of specific BDZ-site affinity; no anticonvulsant activity at 1-50 mg/kg. |

| Quantified Difference | Binary presence vs. absence of target-specific receptor affinity. |

| Conditions | In vitro receptor binding assays and in vivo behavioral characterization models. |

Buyers formulating sleep or anxiety supplements must strictly procure Apigenin, as substitution with Luteolin will result in a complete loss of the intended GABAergic mechanism of action.

Cocrystallization for Solubility Enhancement

Apigenin's severe baseline insolubility (1.56 µg/mL at pH 6.8, 37 °C) is a major formulation hurdle. However, procuring high-purity Apigenin aglycone enables advanced crystal engineering that crude extracts cannot support. By utilizing pure Apigenin to form an Apigenin-Carbamazepine hydrate cocrystal (APG-CBZ-H2O), formulators can drive the maximal aqueous concentration up to 15.18 µg/mL within 4 hours [1]. This ~9.7-fold quantitative increase in solubility relies entirely on the precise stoichiometric hydrogen bonding between the pure Apigenin molecule and the co-former, a process impossible to achieve with mixed botanical matrices.

| Evidence Dimension | Maximal aqueous dissolution concentration (pH 6.8 at 37 °C) |

| Target Compound Data | APG-CBZ-H2O Cocrystal: 15.18 µg/mL |

| Comparator Or Baseline | Raw Apigenin baseline: 1.56 µg/mL |

| Quantified Difference | Cocrystallization of pure Apigenin yields a 9.7-fold increase in aqueous solubility. |

| Conditions | Equilibrium solubility and dissolution testing in pH 6.8 phosphate buffer at 37 °C. |

Industrial buyers must source high-purity Apigenin API to successfully execute cocrystallization or solid dispersion protocols required to overcome its native bioavailability limits.

NAD+ Precursor and Longevity Formulations

Apigenin is the preferred active ingredient for anti-aging and metabolic health supplements designed to preserve intracellular NAD+ levels. Because it inhibits the NAD+ase enzyme CD38 with significantly greater potency (IC50 = 10.3 µmol/L) than mainstream alternatives like Quercetin [1], formulators can achieve superior metabolic modulation while minimizing the required capsule payload.

GABAergic Neuro-Nutraceuticals

For formulations targeting sleep architecture, stress reduction, and anxiety, Apigenin is strictly required over structurally similar flavones like Luteolin. Its specific ligand affinity for the benzodiazepine binding site on GABA-A receptors ensures the intended neuro-modulatory mechanism of action is engaged, providing reliable anxiolytic effects without inducing unwanted myorelaxation.

Solid Dispersion and Hot-Melt Extrusion

In pharmaceutical and advanced nutraceutical manufacturing workflows that utilize high heat (e.g., hot-melt extrusion) to create solid dispersions, pure Apigenin is the required starting material. Its exceptional thermal stability—retaining >90% integrity after 2 hours at 100 °C—prevents the catastrophic degradation and batch variability that occurs when attempting to process heat-sensitive apigenin glycosides or crude botanical extracts.

Crystal Engineering for Bioavailability

Research and industrial teams developing next-generation oral delivery systems must procure pure Apigenin to enable stoichiometric cocrystallization. Utilizing the pure aglycone allows for the precise formation of hydrogen-bonded cocrystals (such as with carbamazepine), which can increase the compound's inherently poor aqueous solubility by nearly 10-fold, solving its primary BCS Class II limitation [2].

Application Fit Matrix

References

- [1] Flavonoid Apigenin Is an Inhibitor of the NAD+ase CD38: Implications for Cellular NAD+ Metabolism, Protein Acetylation, and Treatment of Metabolic Syndrome. Diabetes. 2013;62(4):1084-1093.

- [2] Apigenin Cocrystals: From Computational Prescreening to Physicochemical Property Characterization. Crystal Growth & Design. 2023;23(5):3361-3375.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

3.02

log Kow = 3.02

Decomposition

Appearance

Melting Point

MP: 347.5 °C

347.5 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 25 of 29 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 4 of 29 companies with hazard statement code(s):;

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Drug Classes

Therapeutic Uses

/EXPL THER/ ... The protective role of apigenin was examined against the oxidative stress caused by N-nitrosodiethylamine (NDEA) and phenobarbital (PB) in Wistar albino rats. Oxidative stress was measured in terms of lipid peroxidation (LPO) and protein carbonyl formation. Oxidative stress-induced DNA damage was measured by single cell gel electrophoresis (comet assay). Apigenin exhibited its antioxidant defense against NDEA-induced oxidative stress ... Minimal levels of LPO and DNA damage in apigenin-treated hepatoma bearing animals /were observed/.

Mechanism of Action

... Apigenin inhibits the production of proinflammatory cytokines IL-1beta, IL-8, and TNF in LPS-stimulated human monocytes and mouse macrophages. The inhibitory effect on proinflammatory cytokine production persists even when apigenin is administered after LPS stimulation. Transient transfection experiments using NF-kappaB reporter constructs indicated that apigenin inhibits the transcriptional activity of NF-kappaB in LPS-stimulated mouse macrophages. The classical proteasome-dependent degradation of the NF-kappaB inhibitor IkappaBalpha was observed in apigenin LPS-stimulated human monocytes. Using EMSA ... apigenin does not alter NF-kappaB-DNA binding activity in human monocytes. Instead ... apigenin, as part of a non-canonical pathway, regulates NF-kappaB activity through hypophosphorylation of Ser536 in the p65 subunit and the inactivation of the IKK complex stimulated by LPS. The decreased phosphorylation on Ser536 observed in LPS-stimulated mouse macrophages treated with apigenin was overcome by the over-expression of IKKbeta. In addition ... /the/ studies indicate that apigenin inhibits in vivo LPS-induced TNF and the mortality induced by lethal doses of LPS. Collectively, these findings suggest a molecular mechanism by which apigenin suppresses inflammation and modulates the immune response in vivo.

Treatment of /human prostate cancer/ LNCaP and PC-3 cells with apigenin causes G0-G1 phase arrest, decrease in total Rb protein and its phosphorylation at Ser780 and Ser807/811 in dose- and time-dependent fashion. Apigenin treatment caused increased phosphorylation of ERK1/2 and JNK1/2 and this sustained activation resulted in decreased ELK-1 phosphorylation and c-FOS expression thereby inhibiting cell survival. Use of kinase inhibitors induced ERK1/2 phosphorylation, albeit at different levels, and did not contribute to cell cycle arrest in comparison to apigenin treatment. Despite activation of MAPK pathway, apigenin caused a significant decrease in cyclin D1 expression that occurred simultaneously with the loss of Rb phosphorylation and inhibition of cell cycle progression. The reduced expression of cyclin D1 protein correlated with decrease in expression and phosphorylation of p38 and PI3K-Akt, which are regulators of cyclin D1 protein. Interestingly, apigenin caused a marked reduction in cyclin D1, D2 and E and their regulatory partners CDK 2, 4 and 6, operative in G0-G1 phase of the cell cycle. This was accompanied by a loss of RNA polymerase II phosphorylation, suggesting the effectiveness of apigenin in inhibiting transcription of these proteins. This study provides an insight into the molecular mechanism of apigenin in modulating various tyrosine kinases and perturbs cell cycle progression, suggesting its future development and use as anticancer agent in humans.

The aim of this study was to clarify the anti-inflammatory mechanism of apigenin. Apigenin inhibited the collagenase activity involved in rheumatoid arthritis (RA) and suppressed lipopolysaccharide (LPS)-induced nitric oxide (NO) production in a dose dependent manner in RAW 264.7 macrophage cells. Pretreatment with apigenin also attenuated LPS-induced cyclooxygenase-2 (COX-2) expression. In addition, apigenin profoundly reduced the tumor necrosis factor-alpha (TNF-alpha)-induced adhesion of monocytes to HUVEC monolayer. Apigenin significantly suppressed the TNF-alpha-stimulated upregulation of vascular cellular adhesion molecule-1 (VCAM-1)-, intracellular adhesion molecule-1 (ICAM-1)-, and E-selectin-mRNA to the basal levels. Taken together, these results suggest that apigenin has significant anti-inflammatory activity that involves blocking NO-mediated COX-2 expression and monocyte adherence ...

For more Mechanism of Action (Complete) data for APIGENIN (16 total), please visit the HSDB record page.

Vapor Pressure

Pictograms

Irritant

Other CAS

8002-66-2

Absorption Distribution and Excretion

Apigenin appears to be absorbable by humans after intake of parsley (Petroselinum crispum). In a randomized crossover study with two one-week intervention periods in succession, fourteen volunteers consumed a diet that included 20 g parsley. The urinary excretion of apigenin was significantly higher (P < 0.05) during the intervention with parsley (20.7 to 5727.3 g/24 hr) than during the basic diet (0 to 1571.7 g/24 hr). The half-life for apigenin was calculated to be on the order of 12 hr. Significant individual variation in the bioavailability and excretion of apigenin was observed ...

... Eleven healthy subjects (5 women, 6 men) in the age range of 23 to 41 years and with an average body mass index of 23.9 + or - 4.1 kg/sq m took part in this study. After an apigenin- and luteolin-free diet, a single oral bolus of 2 g blanched parsley (corresponding to 65.8 + or - 15.5 umol apigenin) per kilogram body weight was consumed. Blood samples were taken at 0, 4, 6, 7, 8, 9, 10, 11 and 28 hr after parsley consumption and 24-hour urine samples were collected ... On average, a maximum apigenin plasma concentration of 127 + or - 81 nmol/L was reached after 7.2 + or - 1.3 hr with a high range of variation between subjects. For all participants, plasma apigenin concentration rose after bolus ingestion and fell within 28 hr under the detection limit (2.3 nmol/L). The average apigenin content in 24-hour urine was 144 + or - 110 nmol/24 hr corresponding to 0.22 + or - 0.16% of the ingested dose. The flavone could be detected in red blood cells without showing dose-response characteristics.

... The present paper shows the study of the absorption and excretion of luteolin and apigenin in rats after a single oral dose of Chrysanthemum morifolium extract (CME) (200 mg/kg). The levels of luteolin and apigenin in plasma, urine, feces, and bile were measured by HPLC after deconjugation with hydrochloric acid or beta-glucuronidase/sulfatase. The results showed that the plasma concentrations of luteolin and apigenin reached the highest peak level at 1.1 and 3.9 hr after dosing, respectively. The area under the concentration-time curves (AUC) for luteolin and apigenin were 23.03 and 237.6 ug h/mL, respectively. The total recovery of the dose was 37.9% (6.6% in urine; 31.3% in feces) for luteolin and 45.2% (16.6% in urine; 28.6% in feces) for apigenin. The cumulative luteolin and apigenin excreted in the bile was 2.05% and 6.34% of the dose, respectively. All of the results suggest apigenin may be absorbed more efficiently than luteolin in CME in rats, and both luteolin and apigenin have a slow elimination phase, with a quick absorption, so a possible accumulation of the two flavonoids in the body can be hypothesized.

After a single oral administration of radiolabeled apigenin /to rats/, 51.0% of radioactivity was recovered in urine, 12.0% in feces, 1.2% in the blood, 0.4% in the kidneys, 9.4% in the intestine, 1.2% in the liver, and 24.8% in the rest of the body within 10 days. Sex differences appear with regard to the nature of compounds eliminated via the urinary route: immature male and female rats, like mature female rats, excreted a higher percentage of the mono-glucuronoconjugate of apigenin than the mono-sulfoconjugate of apigenin (10.0 to 31.6% versus 2.0 to 3.6%, respectively). Mature male rats excreted the same compounds in an inverse ratio (4.9% and 13.9%, respectively). Radioactivity appeared in the blood only 24 hr after oral administration. Blood kinetics showed a high elimination half-time (91.8 hr), a distribution volume of 259 mL, and a plasmatic clearance of 1.95 mL/hr. All of the parameters calculated from these experiments suggested a slow metabolism of apigenin, with a slow absorption and a slow elimination phase. Thus, a possible accumulation of this flavonoid in the body can be hypothesized.

Metabolism Metabolites

The main in vitro metabolite of apigenin in rat liver Aroclor 1254-induced microsomes has been identified tentatively as the corresponding 3'-hydroxylated compound, luteolin. Apigenin itself is the 3'-hydroxylated metabolite of chrysin ...

Apigenin has known human metabolites that include (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid.

Associated Chemicals

Chrysin;480-40-0

Wikipedia

Biological Half Life

Use Classification

Cosmetics -> Masking; Tonic

Methods of Manufacturing

General Manufacturing Information

Clinical Laboratory Methods

Analyte: apigenin; matrix: tissue (epidermal cell); procedure: high-performance liquid chromatography with ultraviolet detection at 337 nm; limit of detection: 1.15 ng

Interactions

Apigenin (0.01 uM) significantly increased the growth of MC3T3-E1 cells and caused a significant elevation of alkaline phosphatase (ALP) activity and collagen content in the cells (P < 0.05). The effect of apigenin in increasing ALP activity and collagen content was completely prevented by the presence of 10-6 M cycloheximide and 10-6 M tamoxifen, suggesting that apigenin's effect results from a newly synthesized protein component and might be partly involved in estrogen action.

The effect of ... apigenin on the development of bombesin-enhanced peritoneal metastasis from intestinal adenocarcinomas induced by azoxymethane was investigated in male Wistar rats. From the start of the experiment, rats were given weekly sc injections of azoxymethane (7.4 mg/kg body weight) for 10 weeks and sc injection of bombesin (40 ug/kg body weight) every other day, and from week 16, sc injections of apigenin (0.75 or 1.5 mg/kg body weight) every other day until the end of the experiment in week 45. Bombesin significantly increased the incidence of intestinal tumors and cancer metastasis to the peritoneum in week 45. It also significantly increased the labeling index of intestinal cancers. Although administration of apigenin at either dose with bombesin had little or no effect on the enhancement of intestinal carcinogenesis by bombesin, the location, histologic type, depth of involvement, infiltrating growth patterns and labeling index, it was found to decrease significantly the incidence of cancer metastasis. Apigenin significantly decreased the incidence of lymphatic vessel invasion of adenocarcinomas, which was enhanced by bombesin. In vitro experiments revealed that apigenin inhibited bombesin-enhanced phosphorylation of mitogen-activated protein kinase (MAPK), but not matrix metalloprotease (MMP)-9 expression.

Merck Index, 11th Edition, 763.

The Systematic Identification of Flavonoids. Mabry et al, 1970, page 81

The compound in the Mediterranean diet that makes cancer cells 'mortal' Emily Caldwell, Medical Express, May 20, 2013.

Venigalla M, Gyengesi E, Münch G (August 2015). "Curcumin and Apigenin - novel and promising therapeutics against chronic neuroinflammation in Alzheimer's disease". Neural Regeneration Research. 10 (8): 1181–5. doi:10.4103/1673-5374.162686. PMC 4590215. PMID 26487830.

Shankar E, Goel A, Gupta K, Gupta S (2017). "Plant flavone apigenin: An emerging anticancer agent". Current Pharmacology Reports. 3 (6): 423–446. doi:10.1007/s40495-017-0113-2. PMC 5791748. PMID 29399439.

Delage, PhD, Barbara (November 2015). "Flavonoids". Corvallis, Oregon: Linus Pauling Institute, Oregon State University. Retrieved 2021-01-26.

Forkmann, G. (January 1991). "Flavonoids as Flower Pigments: The Formation of the Natural Spectrum and its Extension by Genetic Engineering". Plant Breeding. 106 (1): 1–26. doi:10.1111/j.1439-0523.1991.tb00474.x. ISSN 0179-9541.

Herrmann KM (January 1995). "The shikimate pathway as an entry to aromatic secondary metabolism". Plant Physiology. 107 (1): 7–12. doi:10.1104/pp.107.1.7. PMC 161158. PMID 7870841.

Lee H, Kim BG, Kim M, Ahn JH (September 2015). "Biosynthesis of Two Flavones, Apigenin and Genkwanin, in Escherichia coli". Journal of Microbiology and Biotechnology. 25 (9): 1442–8. doi:10.4014/jmb.1503.03011. PMID 25975614.

Austin MB, Noel JP (February 2003). "The chalcone synthase superfamily of type III polyketide synthases". Natural Product Reports. 20 (1): 79–110. CiteSeerX 10.1.1.131.8158. doi:10.1039/b100917f. PMID 12636085.

Martens S, Forkmann G, Matern U, Lukacin R (September 2001). "Cloning of parsley flavone synthase I". Phytochemistry. 58 (1): 43–6. doi:10.1016/S0031-9422(01)00191-1. PMID 11524111.

Leonard E, Yan Y, Lim KH, Koffas MA (December 2005). "Investigation of two distinct flavone synthases for plant-specific flavone biosynthesis in Saccharomyces cerevisiae". Applied and Environmental Microbiology. 71 (12): 8241–8. doi:10.1128/AEM.71.12.8241-8248.2005. PMC 1317445. PMID 16332809.

Meyer H, Bolarinwa A, Wolfram G, Linseisen J (2006). "Bioavailability of apigenin from apiin-rich parsley in humans". Annals of Nutrition & Metabolism. 50 (3): 167–72. doi:10.1159/000090736. PMID 16407641. S2CID 8223136.

Si D, et al. Mechanism of CYP2C9 inhibition by flavones and flavonols. Drug Metab Dispos. 2009 Mar;37(3):629-34.

Wu K, et al. Inhibitory effects of apigenin on the growth of gastric carcinoma SGC-7901 cells. World J Gastroenterol. 2005 Aug 7;11(29):4461-4.

Yu W, et al. Apigenin Attenuates Adriamycin-Induced Cardiomyocyte Apoptosis via the PI3K/AKT/mTOR Pathway. Evid Based Complement Alternat Med. 2017;2017:2590676.

Explore Compound Types